![molecular formula C18H16N4O2S B293709 3-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293709.png)
3-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and promising properties, which make it an excellent candidate for further research.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response. Additionally, it has also been found to inhibit the activity of various kinases, which play a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to exhibit potent anti-cancer and anti-inflammatory properties, which make it an excellent candidate for the development of new drugs. Additionally, it has also been found to exhibit significant activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its unique structure, which makes it an excellent candidate for various scientific research applications. Additionally, the compound has been found to exhibit potent pharmacological properties, which make it an excellent candidate for the development of new drugs. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 3-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, more research is needed to optimize the synthesis and purification of this compound to make it more accessible for scientific research.
Synthesemethoden
The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde, 3-methylphenyl hydrazine, and 2-amino-5-mercapto-1,3,4-thiadiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
The unique structure of 3-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it an excellent candidate for various scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry. Preliminary studies have shown that this compound has potent anti-cancer and anti-inflammatory properties. Additionally, it has also been found to exhibit significant activity against various bacterial and fungal strains.
Eigenschaften
Molekularformel |
C18H16N4O2S |
---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4O2S/c1-11-5-4-6-13(9-11)17-21-22-16(19-20-18(22)25-17)12-7-8-14(23-2)15(10-12)24-3/h4-10H,1-3H3 |
InChI-Schlüssel |
JPVASSJQITVTLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.